

IUPAC name for 3-Chloro-4-iodobenzotrifluoride

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Compound of Interest

Compound Name: 3-Chloro-4-iodobenzotrifluoride

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An In-depth Technical Guide to 2-Chloro-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-iodo-4-(trifluoromethyl)benzene, a key halogenated aromatic intermediate. Commonly known as **3-Chloro-4-iodobenzotrifluoride**, this compound is a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring chlorine, iodine, and a trifluoromethyl group, offers multiple reaction sites and imparts desirable properties to target molecules. This document details its chemical and physical properties, safety and handling information, primary applications, and a representative synthetic protocol. The information is intended to support professionals in research, drug discovery, agrochemical development, and material science.

Chemical Identity and Properties

The formal IUPAC name for this compound is 2-chloro-1-iodo-4-(trifluoromethyl)benzene.^{[1][2]} It is also frequently referred to by its synonym, 3-Chloro-4-iodo- α,α,α -trifluorotoluene.

Physicochemical Data

The fundamental properties of 2-Chloro-1-iodo-4-(trifluoromethyl)benzene are summarized in the table below for quick reference.

Property	Value	Reference
IUPAC Name	2-chloro-1-iodo-4-(trifluoromethyl)benzene	[1][2]
Synonyms	3-Chloro-4-iodobenzotrifluoride, 3-Chloro-4-iodo- α,α,α -trifluorotoluene	[1]
CAS Number	141738-80-9	[1][2]
Molecular Formula	C ₇ H ₃ ClF ₃ I	[1][2]
Molecular Weight	306.45 g/mol	[1][2]
Appearance	Light yellow liquid	[3]
Boiling Point	58 - 60 °C @ 0.50 mmHg	[3]
Specific Gravity	1.9240	[3]
Flash Point	> 110 °C (> 230 °F)	[3]
Solubility	Insoluble in water	[3]

Spectral Information

Detailed spectral data is crucial for the identification and characterization of this compound. Analytical data, including Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy, are available in public databases such as PubChem. [1] Researchers should refer to these sources for detailed spectra when confirming the identity and purity of the material.

Safety and Hazard Information

Proper handling of 2-Chloro-1-iodo-4-(trifluoromethyl)benzene is essential due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[1]

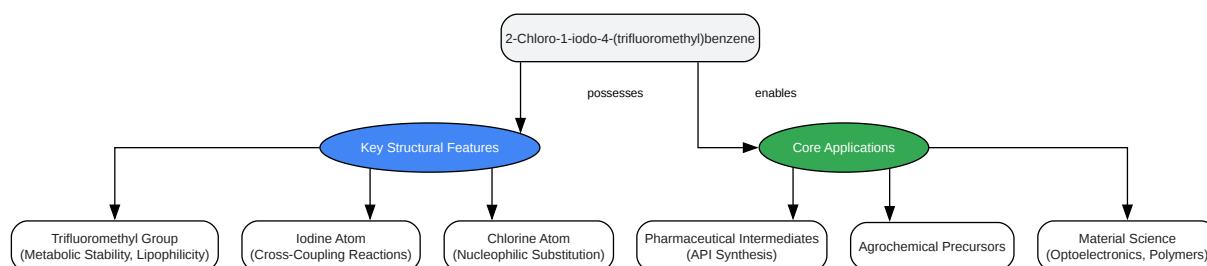
GHS Classification	Hazard Statement	Pictogram
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	Warning
Serious Eye Damage/Eye Irritation (Category 2)	H319: Causes serious eye irritation	Warning
Hazardous to the aquatic environment, long-term hazard (Category 4)	H413: May cause long lasting harmful effects to aquatic life	(None)
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation (Reported by a subset of notifiers)	Warning

Handling Recommendations:

- Use in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
 - Avoid inhalation of vapors and direct contact with skin and eyes.
 - Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- [3]

Applications in Synthesis

2-Chloro-1-iodo-4-(trifluoromethyl)benzene is a highly functionalized building block valued for its versatile reactivity.[4] The distinct electronic properties of the halogen and trifluoromethyl substituents allow for selective and diverse chemical transformations.



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Fig. 1: Key features and applications of the title compound.

- **Pharmaceutical Synthesis:** This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
- **Agrochemical Development:** It serves as a precursor for new herbicides and pesticides, where the trifluoromethyl group can increase the biological efficacy and environmental persistence of the final product.[4]
- **Material Science:** The unique electronic properties conferred by the substituents make it a useful building block for novel organic materials, including polymers and compounds for optoelectronic applications.[4]
- **Cross-Coupling Reactions:** The iodine atom is an excellent leaving group, making it the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based fragments.

Experimental Protocol: Representative Synthesis

While multiple synthetic routes may exist, a common and logical approach to synthesize 2-Chloro-1-iodo-4-(trifluoromethyl)benzene involves a Sandmeyer-type reaction starting from a

commercially available aniline precursor. The following is a detailed, representative protocol.

Reaction Scheme: 2-Chloro-4-(trifluoromethyl)aniline \rightarrow [Diazonium Salt Intermediate] \rightarrow 2-Chloro-1-iodo-4-(trifluoromethyl)benzene

Materials and Equipment

- 2-Chloro-4-(trifluoromethyl)aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Diethyl ether or Dichloromethane (for extraction)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
- Standard glassware for synthesis and workup

Step-by-Step Procedure

Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-(trifluoromethyl)aniline (e.g., 10.0 g, 1 equivalent).
- Add concentrated HCl (e.g., 30 mL) and water (e.g., 30 mL). Stir the mixture until the aniline salt dissolves completely.
- Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

- Prepare a solution of sodium nitrite (e.g., 1.1 equivalents) in cold water (e.g., 15 mL).
- Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 20-30 minutes, ensuring the temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
- Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

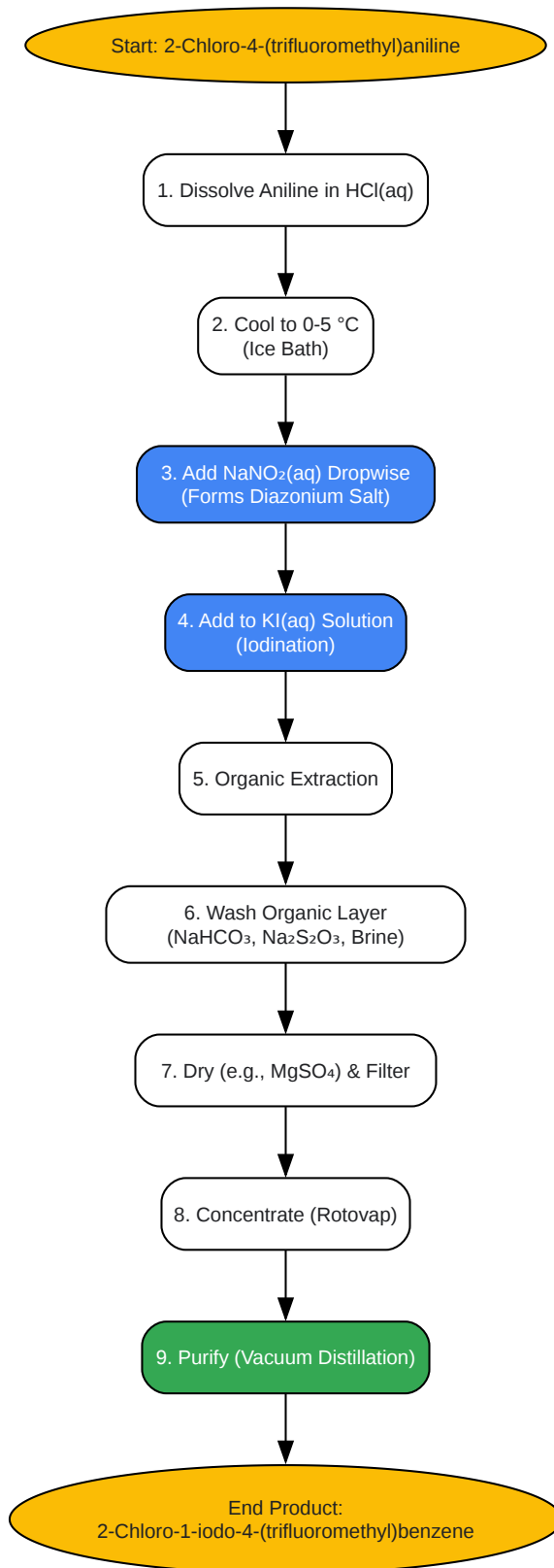
Step 2: Iodination (Sandmeyer-type Reaction)

- In a separate 500 mL flask, dissolve potassium iodide (e.g., 1.5 equivalents) in water (e.g., 50 mL).
- Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. The addition should be controlled to manage the rate of gas evolution.
- After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for approximately 1 hour to ensure the reaction goes to completion.
- Cool the reaction mixture back to room temperature.

Step 3: Workup and Purification

- Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (e.g., 3 x 50 mL).
- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove excess iodine), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final 2-Chloro-1-iodo-4-(trifluoromethyl)benzene as a light yellow liquid.



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